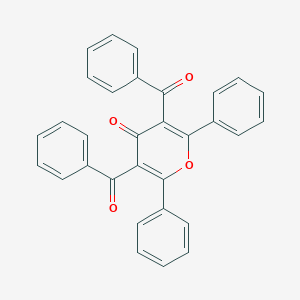

3,5-dibenzoyl-2,6-diphenylpyran-4-one

Description

3,5-Dibenzoyl-2,6-diphenylpyran-4-one is a polyaromatic pyranone derivative characterized by a central 4-pyrone ring substituted at the 2,6-positions with phenyl groups and at the 3,5-positions with benzoyl groups. This structural arrangement confers unique electronic and steric properties, making it a subject of interest in organic synthesis and materials science. Its reactivity is influenced by electron-withdrawing benzoyl groups, which stabilize the enol tautomer and facilitate condensation or ring-opening reactions under specific conditions .

Propriétés

Numéro CAS |

34959-15-4 |

|---|---|

Formule moléculaire |

C31H20O4 |

Poids moléculaire |

456.5 g/mol |

Nom IUPAC |

3,5-dibenzoyl-2,6-diphenylpyran-4-one |

InChI |

InChI=1S/C31H20O4/c32-27(21-13-5-1-6-14-21)25-29(34)26(28(33)22-15-7-2-8-16-22)31(24-19-11-4-12-20-24)35-30(25)23-17-9-3-10-18-23/h1-20H |

Clé InChI |

UDJJQLRZEDNVMG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(C(=O)C(=C(O2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |

SMILES canonique |

C1=CC=C(C=C1)C2=C(C(=O)C(=C(O2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dibenzoyl-2,6-diphenylpyran-4-one typically involves multi-step organic reactions. One common method includes the condensation of benzaldehyde derivatives with appropriate diketones under acidic or basic conditions. The reaction often requires catalysts such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the pyranone ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product. The scalability of the synthesis process is crucial for its application in large-scale research and industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions

3,5-dibenzoyl-2,6-diphenylpyran-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with various functional groups, depending on the reagents and conditions used.

Applications De Recherche Scientifique

3,5-dibenzoyl-2,6-diphenylpyran-4-one has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in drug development and medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism by which 3,5-dibenzoyl-2,6-diphenylpyran-4-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and biological activities. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Related Compounds

3,5-Dibenzoyl-2,6-dimethyl-1-pentyl-4(1H)-pyridinone (Compound 5)

- Structural Differences: Replaces the 4-pyrone ring with a pyridinone ring and introduces a pentyl group at position 1. The 2,6-positions are substituted with methyl instead of phenyl groups.

- Reactivity: Unlike the pyran-4-one derivative, prolonged reaction with alkylamines (e.g., n-pentylamine) stabilizes the pyridinone structure rather than degrading the ring, highlighting the role of aromaticity and substituent bulk in reaction pathways .

- Symmetry: The symmetrical substitution (3,5-dibenzoyl) in both compounds enhances crystallinity, but the pyridinone derivative’s reduced steric hindrance (methyl vs. phenyl) may improve solubility.

3,5-Diacetyl-1,4-dihydropyridines (AcDHPs)

- Core Structure: Features a non-aromatic 1,4-dihydropyridine ring with acetyl groups at 3,5-positions and a phenyl group at position 3.

- Bioactivity: AcDHPs exhibit cytotoxic and MDR-reversing effects in tumor cells, with compound [G7] showing high cytotoxicity.

- Electronic Effects : Acetyl groups in AcDHPs are less electron-withdrawing than benzoyl groups in the pyran-4-one derivative, which could alter redox behavior or interaction with biological targets.

3,5-Dimethyl-2,6-diphenyl-3,4,5,6-tetrahydro-2H-pyran-4-one

- Saturation : The tetrahydro-pyran ring introduces partial saturation, reducing aromaticity and increasing conformational flexibility compared to the fully conjugated pyran-4-one.

- Crystallography : Reported in Acta Crystallographica, its well-defined crystal structure suggests strong intermolecular interactions (e.g., π-stacking of phenyl groups), a feature likely shared with the fully aromatic pyran-4-one derivative .

Key Data Tables

Table 1: Structural and Electronic Comparison

Critical Analysis of Substituent Effects

- Electron-Withdrawing Groups : Benzoyl groups in the pyran-4-one derivative enhance electrophilicity at the 4-position, promoting nucleophilic attacks (e.g., by amines), whereas acetyl groups in AcDHPs moderate this effect .

- Steric Hindrance: Bulky 2,6-diphenyl substituents in the pyran-4-one derivative may impede reaction kinetics compared to smaller methyl groups in the pyridinone analog .

- Aromaticity vs. Saturation : The fully conjugated pyran-4-one exhibits greater thermal and oxidative stability than the tetrahydro derivative, which may undergo ring-opening under harsh conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.